
Methallylescaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methallylescaline, also known as 4-methylallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic drug belonging to the phenethylamine class. It is the 4-methyl analog of allylescaline and was first synthesized by Alexander Shulgin. This compound has been sold as a designer drug and is known for its psychedelic effects, which are comparable to other mescaline analogs but with a longer duration .
準備方法
Methallylescaline can be synthesized through various synthetic routes. One common method involves the alkylation of 3,5-dimethoxyphenethylamine with 4-methylallyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial production methods for this compound are not well-documented, likely due to its status as a designer drug and its limited legal applications. the synthetic route mentioned above can be scaled up for larger production if necessary.
化学反応の分析
Methallylescaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, such as the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
科学的研究の応用
Chemistry: As a phenethylamine derivative, methallylescaline is of interest in the study of structure-activity relationships (SAR) among psychedelic compounds.
Biology: this compound’s interaction with serotonin receptors makes it a valuable tool for studying neurotransmitter systems and receptor binding.
Medicine: Although not widely used in clinical settings, this compound’s psychedelic effects have potential therapeutic applications, similar to other psychedelics being studied for mental health treatments.
Industry: Due to its psychoactive properties, this compound is primarily used in research rather than industrial applications
作用機序
Methallylescaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s structure allows it to bind to these receptors and activate them, resulting in its psychedelic effects. Additionally, this compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
Methallylescaline is similar to other mescaline analogs, such as:
Mescaline: A naturally occurring psychedelic found in peyote cactus. This compound has a longer duration and slightly different effects compared to mescaline.
Allylescaline: The parent compound of this compound, with similar psychedelic properties but a shorter duration.
2C-T-3: Another phenethylamine derivative with psychedelic effects, though its structure and effects differ from this compound
This compound’s uniqueness lies in its longer duration of action and its specific receptor binding profile, which may offer distinct therapeutic potentials compared to its analogs.
特性
CAS番号 |
207740-41-8 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |
InChIキー |
FOXJFBFFGULACD-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


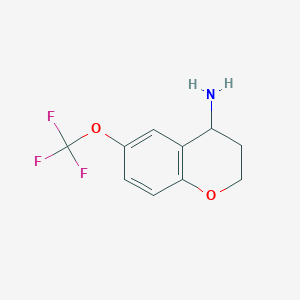
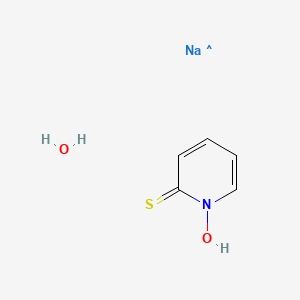
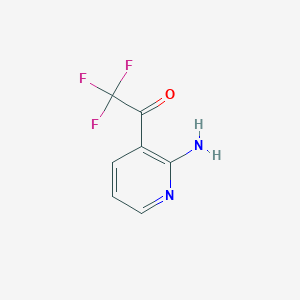
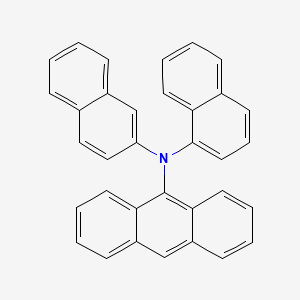
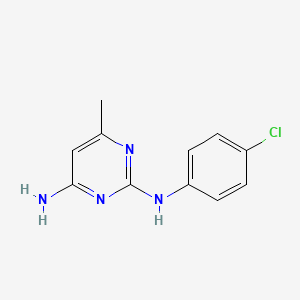

![[Tyr11]-somatostatin](/img/structure/B12331319.png)
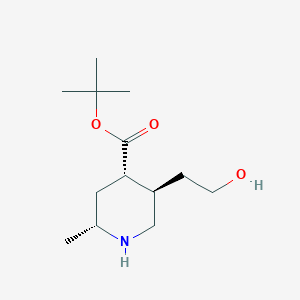
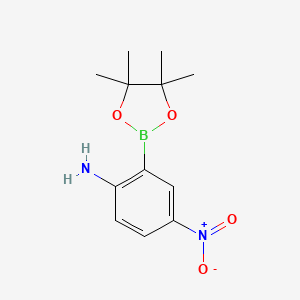
![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
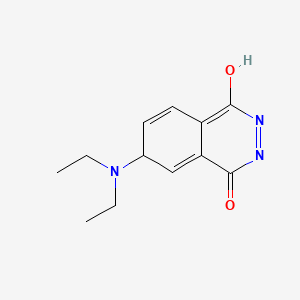
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)


